3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Overview
Description
3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde, also known as BMEB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BMEB is a derivative of benzaldehyde and is commonly used in the synthesis of other compounds. In
Mechanism of Action
The exact mechanism of action of 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is not yet fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to be stable under a variety of conditions, making it a useful tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis method of this compound and to develop more efficient and scalable methods for its production.
Scientific Research Applications
3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-12-3-5-14(6-4-12)21-7-8-22-17-15(18)9-13(11-19)10-16(17)20-2/h3-6,9-11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKIXAUWSLZKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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